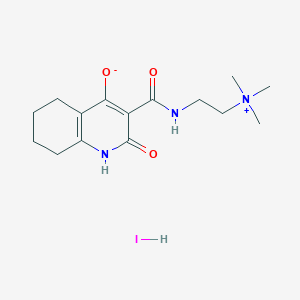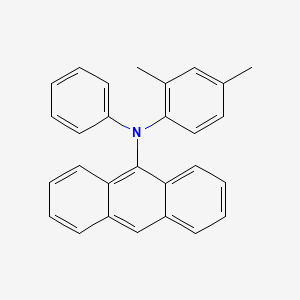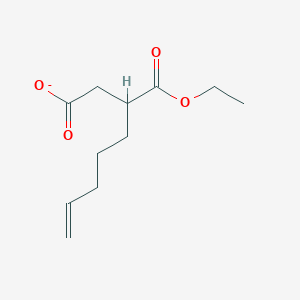
C15H24IN3O3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound with the molecular formula C15H24IN3O3 is a complex organic molecule that contains carbon, hydrogen, iodine, nitrogen, and oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of C15H24IN3O3 involves multiple steps, including the formation of intermediate compounds. One common synthetic route includes the reaction of tert-butyl ( (2S,3S)-4-hydrazinyl-3-hydroxy-1- (4-iodophenyl)butan-2-yl)carbamate with specific reagents under controlled conditions . The reaction conditions typically involve maintaining a specific temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of This compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes the use of specialized equipment and techniques to handle the reagents and intermediates safely and efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
C15H24IN3O3: undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in the reactions of This compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from the reactions of This compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions may yield various substituted derivatives.
Applications De Recherche Scientifique
C15H24IN3O3: has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis and chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and use in drug development.
Industry: Utilized in the production of specialized chemicals and materials.
Mécanisme D'action
The mechanism of action of C15H24IN3O3 involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
C15H24IN3O3: can be compared with other similar compounds based on its chemical structure and properties. Similar compounds may include other organic molecules with similar functional groups or molecular frameworks. The uniqueness of This compound lies in its specific combination of atoms and the resulting chemical and biological properties.
List of Similar Compounds
C15H24: A hydrocarbon with a similar carbon framework but lacking the iodine, nitrogen, and oxygen atoms.
C15H24N3O3: A compound with a similar structure but without the iodine atom.
C15H24IN3O2: A compound with a similar structure but with one less oxygen atom.
Propriétés
Formule moléculaire |
C15H24IN3O3 |
|---|---|
Poids moléculaire |
421.27 g/mol |
Nom IUPAC |
2-oxo-3-[2-(trimethylazaniumyl)ethylcarbamoyl]-5,6,7,8-tetrahydro-1H-quinolin-4-olate;hydroiodide |
InChI |
InChI=1S/C15H23N3O3.HI/c1-18(2,3)9-8-16-14(20)12-13(19)10-6-4-5-7-11(10)17-15(12)21;/h4-9H2,1-3H3,(H2-,16,17,19,20,21);1H |
Clé InChI |
JGIIFUVIEASKPA-UHFFFAOYSA-N |
SMILES canonique |
C[N+](C)(C)CCNC(=O)C1=C(C2=C(CCCC2)NC1=O)[O-].I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Methyl-4-[(4-phenylbut-2-en-1-yl)oxy]benzene](/img/structure/B12621507.png)
![1-(4-methoxyphenyl)sulfonyl-N-[(2S)-3-methyl-1-(3-methylbutylamino)-1-oxopentan-2-yl]piperidine-3-carboxamide](/img/structure/B12621509.png)
![N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-1-(naphthalen-2-ylcarbonyl)piperidine-4-carboxamide](/img/structure/B12621514.png)

![2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]ethyl prop-2-enoate](/img/structure/B12621536.png)

![6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl {[(benzyloxy)carbonyl]amino}(phenyl)acetate](/img/structure/B12621544.png)



![(2R)-2-[4-(Benzyloxy)phenyl]-4-[(1S)-1-phenylethyl]morpholine](/img/structure/B12621587.png)

![5-oxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B12621594.png)
![N-[4-(4,4,4-Trifluorobutoxy)benzoyl]-O-(trifluoromethyl)-L-tyrosine](/img/structure/B12621598.png)
